molecular formula C16H9F3O4 B14239221 5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one CAS No. 410078-39-6

5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one

Cat. No.: B14239221
CAS No.: 410078-39-6
M. Wt: 322.23 g/mol
InChI Key: OGWAEHBJVULVEC-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one is a synthetic compound belonging to the class of coumarins, which are oxygen-containing heterocycles. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of two hydroxyl groups at positions 5 and 7, and a trifluoromethyl-substituted phenyl group at position 2 of the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by condensing a phenol derivative with a β-keto ester in the presence of a Lewis acid catalyst. For this compound, the starting materials are 4-hydroxybenzaldehyde and ethyl 4,4,4-trifluoroacetoacetate. The reaction is catalyzed by aluminum chloride or zinc chloride under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Mechanism of Action

The biological activity of 5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and cyclooxygenase, leading to antimicrobial and anti-inflammatory effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one stands out due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other coumarin derivatives. This unique structural feature makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

410078-39-6

Molecular Formula

C16H9F3O4

Molecular Weight

322.23 g/mol

IUPAC Name

5,7-dihydroxy-2-[4-(trifluoromethyl)phenyl]chromen-4-one

InChI

InChI=1S/C16H9F3O4/c17-16(18,19)9-3-1-8(2-4-9)13-7-12(22)15-11(21)5-10(20)6-14(15)23-13/h1-7,20-21H

InChI Key

OGWAEHBJVULVEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C(F)(F)F

Origin of Product

United States

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